

Applications of Casein in Food Science and Technology: Application Notes and Protocols

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Compound of Interest

Compound Name: *Cassin*

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Introduction

Casein, the primary phosphoprotein found in mammalian milk, constitutes approximately 80% of the total protein in bovine milk.[1][2] Its unique physicochemical and functional properties make it a versatile and indispensable ingredient in the food industry.[3] Casein is utilized in various forms, including native micellar casein, acid casein, rennet casein, and caseinates (sodium, calcium, and potassium), each offering specific functionalities.[4][5] These properties include emulsification, water and fat binding, foaming, thickening, and heat stability, which are leveraged in a wide array of food products from dairy and meat to nutritional supplements and edible films.[3][4][6] Furthermore, casein and its derivatives serve as a high-quality protein source, rich in essential amino acids, making them valuable for nutritional applications, including sports nutrition and infant formula.[7][8][9] Casein hydrolysates are also employed in hypoallergenic food formulations.[5][10][11]

This document provides detailed application notes on the use of casein in food science and technology, along with standardized protocols for key experimental procedures relevant to its characterization and application.

Application Notes

Emulsification and Stabilization

Casein and its more soluble salt forms, caseinates, are excellent emulsifying agents due to their amphiphilic nature, possessing both hydrophilic and hydrophobic regions.[2][12] This allows them to adsorb at the oil-water interface, forming a protective layer around oil droplets and preventing coalescence.[12] Sodium caseinate is particularly valued for its superior emulsifying and stabilizing properties.[3][4]

Common Applications:

- Coffee Creamers and Sauces: Sodium caseinate provides stability and a creamy texture, preventing fat separation.[2][3]
- Processed Meats (e.g., Sausages): Caseinates act as binders and emulsifiers, improving texture, sliceability, and water retention, which leads to better product yield.[4][13]
- Dairy Products (e.g., Ice Cream, Yogurt): Caseinates stabilize emulsions, prevent the formation of large ice crystals, and contribute to a smooth mouthfeel.[3] The typical usage level of sodium caseinate in ice cream is 0.2-0.3%.[14]

Gelling and Thickening Agent

Casein's ability to form a gel network is fundamental to the production of cheese and other fermented dairy products.[15][16] This gelation can be induced by enzymes (rennet) or by acidification to its isoelectric point ($\text{pH} \approx 4.6$).[1][17][18] Caseinates also contribute to the viscosity and texture of various food products.[4]

Common Applications:

- Cheesemaking: Rennet cleaves κ -casein, leading to the aggregation of casein micelles and the formation of a curd, which is the basis of cheese.[19][20][21] Acidification is used for fresh cheeses like cottage cheese.[1]
- Yogurt and Fermented Milks: Acid produced by bacterial cultures causes casein to gel, creating the characteristic texture of these products.[22]
- Soups and Sauces: Caseinates are used as thickeners to improve consistency and mouthfeel.[4]

Nutritional Supplementation

Casein is a high-quality, complete protein, containing all nine essential amino acids.[9] It is known for its slow digestion and sustained release of amino acids into the bloodstream, making it particularly beneficial for muscle protein synthesis over extended periods.[23][24]

Common Applications:

- **Sports Nutrition:** Micellar casein is often consumed as a "night-time" protein to support muscle recovery and growth during sleep.[7][8][23]
- **Infant Formula:** Casein is a major protein source in infant formulas. Casein hydrolysates are used in hypoallergenic formulas for infants with cow's milk allergy.[11][25]
- **Weight Management:** The slow digestion of casein can promote a feeling of fullness (satiety), which can aid in weight management.[23]

Edible Films and Coatings

Casein's ability to form films makes it a promising material for biodegradable and edible packaging.[26][27] These films can act as a barrier to oxygen and other nonpolar molecules, helping to protect food from oxidation.[26]

Common Applications:

- **Food Coatings:** Edible casein-based coatings can be applied to fruits, vegetables, and cheeses to extend shelf life by reducing moisture loss and microbial growth.[28]
- **Biodegradable Packaging:** Casein films can be used as an environmentally friendly alternative to plastic packaging for various food products.[27][29]

Quantitative Data on Casein Applications and Properties

Table 1: Typical Inclusion Levels of Casein and Caseinates in Food Products

Food Product	Casein Type	Typical Inclusion Level (%)	Primary Function(s)
Processed Cheese	Sodium Caseinate, Rennet Casein	0.5 - 2.0	Emulsification, Texture, Meltability
Sausages & Processed Meats	Sodium Caseinate	0.2 - 2.0	Water Binding, Emulsification, Texture
Coffee Creamers	Sodium Caseinate	1.0 - 3.0	Emulsification, Whitening, Stability
Ice Cream	Sodium Caseinate	0.2 - 0.8	Emulsification, Stabilization, Texture
Nutritional Bars & Shakes	Micellar Casein, Calcium Caseinate	10 - 30	Protein Enrichment, Satiety
Baked Goods	Sodium/Calcium Caseinate	0.5 - 2.0	Dough Strengthening, Texture, Browning
Infant Formula	Casein Hydrolysate, Calcium Caseinate	Varies	Protein Source, Hypoallergenicity

Note: These values are indicative and may vary depending on the specific product formulation and desired characteristics.

Table 2: Functional Properties of Casein Derivatives

Functional Property	Casein Derivative	Typical Value/Range	Method of Measurement
Emulsifying Capacity	Sodium Caseinate	150 - 250 g oil / g protein	Turbidimetric Method
Water Holding Capacity	Acid Casein	1.5 - 2.5 g water / g protein	Centrifugation Method
Foam Stability (Half-life)	Sodium Caseinate	20 - 40 min	Whipping/Sparging Method
Minimum Gelling Concentration	Calcium Caseinate	8 - 12% (w/v)	Least Concentration Endpoint
Solubility at pH 7.0	Sodium Caseinate	> 95%	Protein Content in Supernatant
Solubility at pH 7.0	Acid Casein	< 5%	Protein Content in Supernatant

Note: These values can be influenced by factors such as pH, temperature, ionic strength, and processing conditions.

Experimental Protocols

Protocol 1: Isolation of Casein from Milk by Acid Precipitation

Objective: To isolate casein from skim milk by precipitating it at its isoelectric point.

Materials:

- Skim milk: 100 mL
- 10% (v/v) Acetic acid or 0.5 N Hydrochloric Acid (HCl)
- Distilled water
- Beakers (250 mL, 500 mL)

- Hot plate with magnetic stirrer
- pH meter, calibrated
- Buchner funnel and filter paper (e.g., Whatman No. 1)
- Vacuum filtration apparatus
- Ethanol and Diethyl ether (for washing, optional)
- Drying oven or air-drying space

Procedure:

- Preparation: Place 100 mL of skim milk into a 500 mL beaker.
- Heating: Gently heat the milk to approximately 40°C while stirring continuously with a magnetic stirrer.[1]
- Acidification: While monitoring the pH with a calibrated pH meter, slowly add 10% acetic acid or 0.5 N HCl dropwise to the warm milk with constant stirring.[1]
- Precipitation: Continue adding acid until the pH of the milk reaches 4.6 - 4.8. At this isoelectric point, a white precipitate of casein will form.[1][18]
- Digestion: Stop heating and stirring, and allow the mixture to stand for about 30 minutes to allow for complete precipitation.
- Filtration: Separate the precipitated casein (curd) from the supernatant (whey) by vacuum filtration using a Buchner funnel and filter paper.[1]
- Washing: Wash the casein precipitate on the filter paper 2-3 times with small volumes of cold distilled water to remove residual whey and acid. For a purer product, optional washes with ethanol and diethyl ether can be performed to remove any remaining fat and water.
- Drying: Carefully transfer the washed casein to a pre-weighed watch glass or petri dish. Dry the casein in an oven at a low temperature (e.g., 60-70°C) until a constant weight is achieved, or allow it to air-dry.

- Yield Calculation: Weigh the dried casein and calculate the yield as a percentage of the initial volume of milk.

Protocol 2: Determination of Emulsifying Capacity

Objective: To determine the maximum amount of oil that can be emulsified by a casein solution.

Materials:

- Casein or caseinate sample
- Distilled water
- Vegetable oil
- High-speed homogenizer (e.g., Ultra-Turrax)
- Burette
- Beakers

Procedure:

- Protein Dispersion: Prepare a protein dispersion of a known concentration (e.g., 15 mg/mL) in distilled water. Adjust the pH if necessary for the specific application.[\[12\]](#)
- Homogenization Setup: Place a specific volume (e.g., 2 mL) of the protein solution into a beaker under the high-speed homogenizer.[\[12\]](#)
- Oil Addition: While homogenizing at a constant high speed (e.g., 17,500 rpm), add oil from a burette at a slow, constant rate (e.g., 5 mL/min).[\[12\]](#)
- Inversion Point: Continue adding oil until the emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion. This inversion is characterized by a sudden, sharp drop in viscosity and a change in the emulsion's appearance.[\[12\]](#)
- Record Volume: Record the total volume of oil added just before the inversion point.

- Calculation: Express the emulsifying capacity as the amount of oil (in g or mL) emulsified per gram or 100 mg of protein.[12]

Protocol 3: Determination of Protein Content by Kjeldahl Method

Objective: To determine the total nitrogen content in a casein sample and calculate the protein content.

Materials:

- Casein sample
- Concentrated sulfuric acid (H_2SO_4)
- Kjeldahl catalyst tablets (e.g., containing potassium sulfate and copper sulfate)
- Concentrated sodium hydroxide (NaOH) solution (e.g., 40%)
- Boric acid solution (e.g., 4%) with indicator
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)
- Kjeldahl digestion and distillation apparatus
- Titration equipment

Procedure:

- Digestion:
 - Accurately weigh a small amount of the dried casein sample (e.g., 0.5-1.0 g) and place it in a Kjeldahl digestion flask.[30]
 - Add catalyst tablets and 15-20 mL of concentrated H_2SO_4 . [30]
 - Heat the flask in the digestion unit. The solution will turn black and then gradually become clear (blue-green). Continue heating for at least 30 minutes after the solution becomes

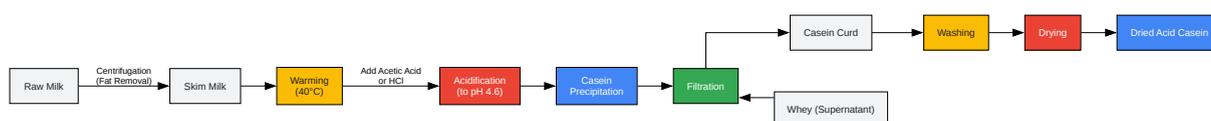
clear to ensure complete digestion.[30]

- Allow the flask to cool completely.
- Distillation:
 - Carefully dilute the cooled digest with distilled water.
 - Place a receiving flask containing boric acid with indicator under the condenser of the distillation unit.
 - Slowly add an excess of concentrated NaOH to the digestion flask to neutralize the acid and liberate ammonia gas.
 - Immediately connect the flask to the distillation unit and begin steam distillation. The ammonia will distill over and be trapped in the boric acid solution, causing a color change in the indicator.
 - Continue distillation until all ammonia has been collected (typically tested with pH paper at the condenser outlet).
- Titration:
 - Titrate the ammonia-boric acid solution with the standardized HCl solution until the indicator changes back to its original color.
 - Record the volume of HCl used.
- Calculation:
 - Calculate the percentage of nitrogen using the following formula: % Nitrogen = $[(V_s - V_b) \times N \times 14.007] / W \times 100$ where:
 - V_s = volume of HCl for the sample (mL)
 - V_b = volume of HCl for the blank (mL)
 - N = normality of the HCl

- W = weight of the sample (mg)
- 14.007 = atomic weight of nitrogen
- Calculate the protein content by multiplying the percentage of nitrogen by a conversion factor. For casein, the factor is typically 6.38. $\% \text{ Protein} = \% \text{ Nitrogen} \times 6.38$

Visualizations

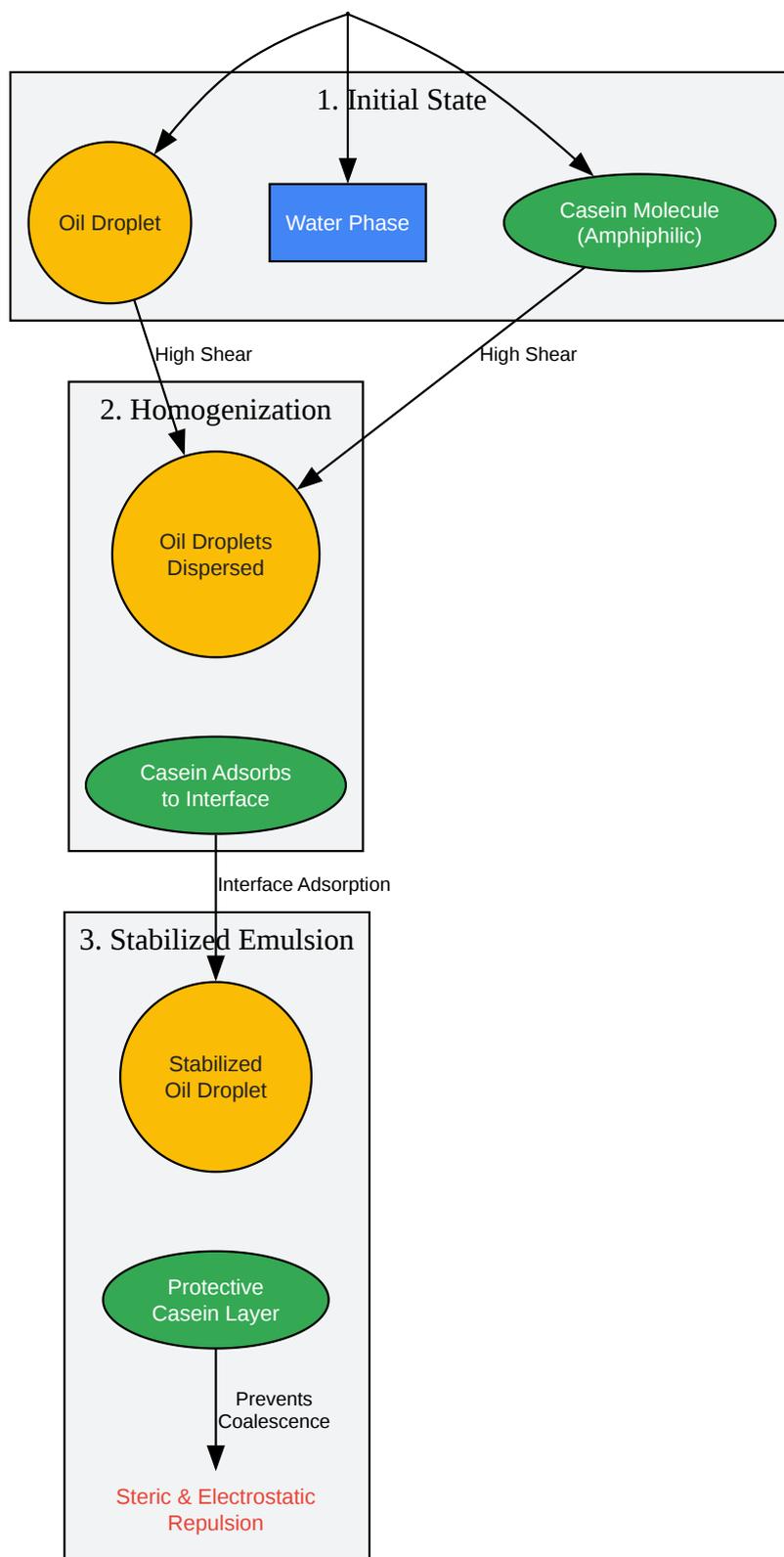
Casein Extraction from Milk



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Caption: Workflow for the isolation of acid casein from milk.

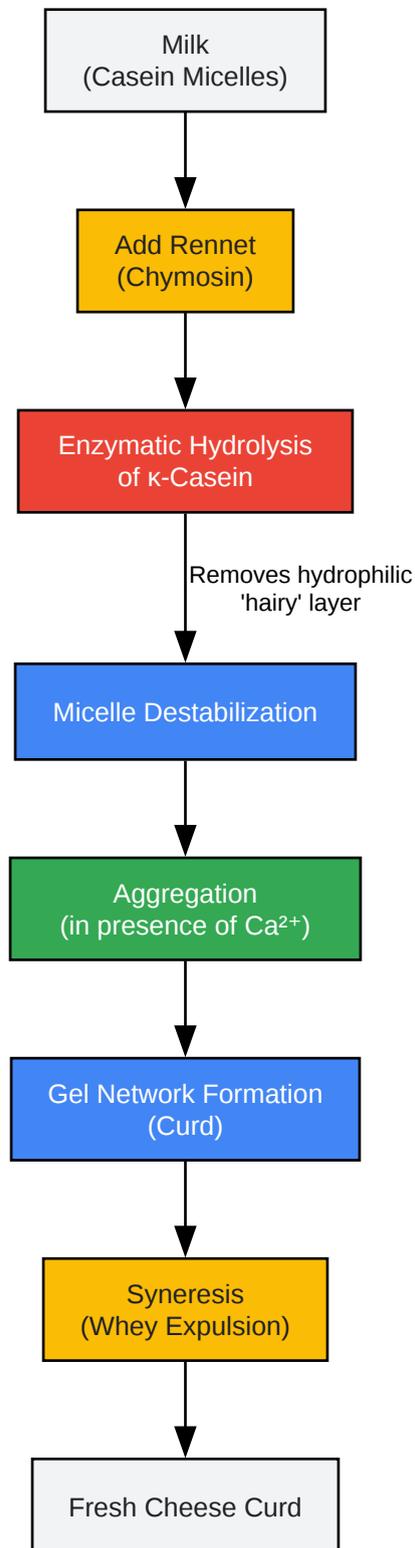
Mechanism of Casein in Emulsion Stabilization



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Caption: Role of amphiphilic casein in stabilizing oil-in-water emulsions.

Role of Casein in Cheesemaking (Rennet Coagulation)



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Caption: Simplified workflow of rennet-induced casein coagulation in cheesemaking.

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